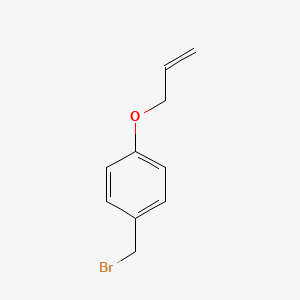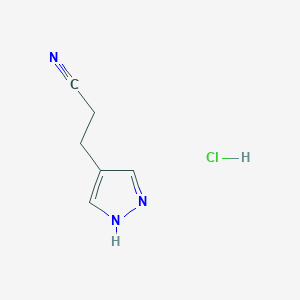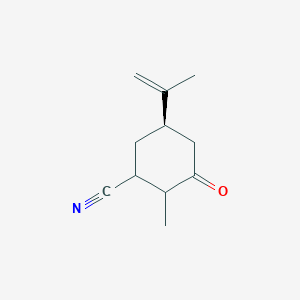
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Vue d'ensemble
Description
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is an organic compound known for its unique structural features and reactivity. It is characterized by the presence of a tert-butoxy group, a dimethyl group, and a keto group on a propanoic acid backbone. This compound finds applications in various fields of chemistry due to its versatile reactivity and functional group compatibility.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of peptoid-based polyacids , suggesting that it may interact with amino acids or proteins in biochemical processes.
Mode of Action
The compound, also known as tert-butoxycarbonyl-protected amino acid, is used in organic synthesis due to its multiple reactive groups . It’s involved in the formation of acyloxyphosphonium from the protected amino acid anion . This suggests that the compound may interact with its targets by donating or accepting protons, participating in bond formation and breakage.
Biochemical Pathways
The compound is involved in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . This process is part of a larger biochemical pathway where the compound contributes to the synthesis of polypeptoids, which are structural mimics of polypeptides . These polypeptoids have been increasingly investigated as a new class of biopolymers for different applications .
Result of Action
The compound’s action results in the formation of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Action Environment
The action of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is influenced by environmental factors such as pH and temperature . For instance, the unveiling of the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) occurs in mild acidic conditions . Additionally, the compound’s reactivity may be affected by the presence of other reactants in the environment .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid plays a significant role. It has been found to interact with various enzymes and proteins. For instance, it has been used in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid typically involves the esterification of tert-butyl alcohol with a suitable precursor, followed by oxidation and functional group transformations. One common method involves the reaction of tert-butyl alcohol with a dimethyl malonate derivative under acidic conditions to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has a wide range of applications in scientific research:
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and therapeutic agents.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: Similar in structure but lacks the keto group.
tert-Butyl alcohol: Contains the tert-butoxy group but lacks the keto and dimethyl groups.
tert-Butyl methyl ether: Similar in having a tert-butoxy group but differs in other functional groups.
Uniqueness: 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the tert-butoxy and keto groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXONLSMRNDAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)


![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)





